2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde
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Overview
Description
2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C11H13N3O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 4-methylidenepiperidine with pyrimidine-5-carbaldehyde under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The pyrimidine ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carboxylic acid.
Reduction: Formation of 2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-methanol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperidin-1-yl)pyrimidine-5-carbaldehyde
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
Uniqueness
2-(4-Methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its methylidene group provides additional sites for chemical modification, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C11H13N3O |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(4-methylidenepiperidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C11H13N3O/c1-9-2-4-14(5-3-9)11-12-6-10(8-15)7-13-11/h6-8H,1-5H2 |
InChI Key |
WBZAXVAWQZTHAF-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCN(CC1)C2=NC=C(C=N2)C=O |
Origin of Product |
United States |
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